Perfluorohex-1-ene CAS number 755-25-9
Perfluorohex-1-ene CAS number 755-25-9
An In-depth Technical Guide to Perfluorohex-1-ene (CAS 755-25-9)
Abstract
Perfluorohex-1-ene (CAS 755-25-9), also known as dodecafluoro-1-hexene, is a fully fluorinated alkene that has emerged as a versatile building block in synthetic chemistry. Its unique electronic properties, conferred by the presence of twelve fluorine atoms, make it a valuable synthon for the introduction of perfluorinated moieties. This guide provides a comprehensive overview of the core chemical principles of perfluorohex-1-ene, including its synthesis, characteristic reactions, and purification. A significant focus is placed on its application in drug discovery, where the fluoroalkene motif serves as a metabolically stable isostere of the peptide bond. This document is intended to serve as a technical resource for researchers leveraging the unique properties of this compound in their synthetic and medicinal chemistry endeavors.
Introduction and Strategic Importance
Perfluorohex-1-ene is a six-carbon olefin in which all hydrogen atoms have been replaced by fluorine. This substitution dramatically alters the molecule's physical and chemical properties compared to its hydrocarbon analog, 1-hexene. The high electronegativity of the fluorine atoms creates a strong inductive electron withdrawal along the carbon chain, rendering the double bond electron-deficient. This electronic feature is the cornerstone of its unique reactivity and is a central theme of this guide.
For drug development professionals, the strategic value of perfluoroalkenes lies in their emerging role as bioisosteres. Specifically, the (Z)-fluoro-olefin moiety has been successfully employed as a stable mimic of the s-trans amide bond, a ubiquitous functional group in peptides and protein-based therapeutics.[1][2] This isosteric replacement can enhance metabolic stability by preventing enzymatic hydrolysis, improve lipophilicity, and favorably modulate binding selectivity, making perfluorohex-1-ene a valuable starting material for creating novel peptide mimetics.[1][2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical characteristics of Perfluorohex-1-ene is fundamental for its effective use in the laboratory.
Physical Properties
The physical properties of Perfluorohex-1-ene are summarized in the table below. Its high density and volatility are characteristic of many low-molecular-weight perfluorocarbons.
| Property | Value | Source |
| CAS Number | 755-25-9 | [4] |
| Molecular Formula | C₆F₁₂ | [4] |
| Molecular Weight | 300.05 g/mol | [5] |
| Boiling Point | 57 °C | [5] |
| Density | ~1.801 g/cm³ (estimate) | [5] |
| Refractive Index | ~1.258 (estimate) | [5] |
| Appearance | Clear, colorless liquid | [6] |
Spectroscopic Characterization: ¹⁹F NMR
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of Perfluorohex-1-ene. The chemical shifts are highly sensitive to the electronic environment of each fluorine nucleus. A detailed analysis of the spectrum allows for unambiguous structural confirmation.
The structure of Perfluorohex-1-ene (CF₂=CFCF₂CF₂CF₂CF₃) gives rise to a complex but predictable ¹⁹F NMR spectrum with six distinct signals.
-
Vinylic Fluorines (CF₂=CF-): These are the most deshielded fluorines and will appear furthest downfield. They will exhibit complex splitting patterns due to geminal and vicinal coupling to each other.
-
Aliphatic Fluorines (-CF₂- and -CF₃): The CF₃ group will appear as a triplet, coupled to the adjacent CF₂ group. The three internal CF₂ groups will appear as complex multiplets due to coupling with their neighbors. The CF₂ group adjacent to the double bond will show additional coupling to the vinylic fluorines.
Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns:
| Group | Approximate Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Key Couplings |
| CF₂ =CF- | -90 to -120 | d, d | geminal, vicinal |
| CF₂=CF - | -170 to -190 | m | vicinal, allylic |
| -CF₂ -CF₂- | -120 to -125 | m | vicinal |
| -CF₂-CF₂ -CF₂- | -125 to -130 | m | vicinal |
| -CF₂-CF₂ -CF₃ | -120 to -125 | q | vicinal (to CF₃) |
| -CF₃ | -80 to -85 | t | vicinal (to CF₂) |
Synthesis and Purification
While Perfluorohex-1-ene is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations.
General Synthetic Approach
A common laboratory-scale approach to terminal fluoroalkenes involves the olefination of carbonyl compounds. One such strategy is the Shapiro fluorination, which can convert a ketone into a fluoroalkene.[7] A plausible synthetic route to Perfluorohex-1-ene could involve the reaction of a suitable perfluorinated carbonyl compound with a fluorinated ylide or a related olefination reagent.
Below is a conceptual workflow for the synthesis of a terminal perfluoroalkene.
Purification Protocol: Fractional Distillation
Due to its volatility, fractional distillation is the primary method for purifying Perfluorohex-1-ene from non-volatile starting materials or higher-boiling isomers.[6]
Step-by-Step Protocol:
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Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column to ensure efficient separation. Use glassware that is thoroughly dried to prevent reactions with any moisture-sensitive intermediates.
-
Inert Atmosphere: Conduct the distillation under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of atmospheric moisture and oxygen.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer to ensure smooth boiling.
-
Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills at approximately 57 °C.[5]
-
Storage: Store the purified, colorless liquid in a sealed container under an inert atmosphere, away from heat and ignition sources.
Chemical Reactivity and Key Reactions
The electron-deficient nature of the double bond in Perfluorohex-1-ene dictates its reactivity, making it susceptible to attack by nucleophiles and radicals, rather than electrophiles which typically react with hydrocarbon alkenes.
Nucleophilic Vinylic Substitution
The most characteristic reaction of Perfluorohex-1-ene is its reaction with nucleophiles. The strong electron-withdrawing effect of the perfluoroalkyl chain polarizes the double bond, making the terminal carbon (C1) electrophilic. Nucleophiles will preferentially attack this carbon. The reaction often proceeds via an addition-elimination mechanism, leading to a net vinylic substitution.
Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the terminal carbon of the double bond.
-
Intermediate Formation: This forms a carbanionic intermediate, with the negative charge stabilized by the adjacent fluorine atoms and the perfluoroalkyl chain.
-
Fluoride Elimination: The intermediate eliminates a fluoride ion from the adjacent carbon (C2) to restore the double bond, resulting in the substituted product.
This reactivity allows for the facile introduction of a wide range of functionalities, including amines, alkoxides, and thiolates, making Perfluorohex-1-ene a valuable building block for more complex fluorinated molecules.[8]
Radical Addition
Perfluorohex-1-ene can also undergo free-radical additions across the double bond.[9] These reactions are typically initiated by heat or light in the presence of a radical initiator. A radical species (R•) will add to the double bond, with a preference for attacking the terminal CF₂ group to form the more stable secondary radical on C2.
Step-by-Step Protocol for a Generic Radical Addition:
-
Initiation: A radical initiator (e.g., AIBN or a peroxide) is decomposed by heat or UV light to generate initial radicals.
-
Propagation Step 1: The initiator radical abstracts an atom (e.g., H from H-X) to form the adding radical (X•).
-
Propagation Step 2: The radical X• adds to the terminal carbon of Perfluorohex-1-ene, forming a more stable secondary radical intermediate.
-
Propagation Step 3: This intermediate radical then abstracts an atom from another molecule of H-X to form the final product and regenerate the radical X•, continuing the chain reaction.
-
Termination: Two radical species combine to terminate the chain.
This type of reaction is useful for forming new carbon-carbon or carbon-heteroatom bonds and has been used for the polymerization of Perfluorohex-1-ene under ultra-high pressure.[6][10]
Applications in Drug Discovery: The Fluoroalkene Amide Isostere
A primary application of Perfluorohex-1-ene and related fluoroalkenes in medicinal chemistry is their use as bioisosteres for the amide bond.[1][11] The (Z)-fluoroalkene moiety, in particular, serves as a close structural and electronic mimic of the planar s-trans conformation of an amide linkage.
Causality behind the Isosteric Relationship:
-
Planarity and Bond Angles: Both the amide bond and the fluoroalkene are planar, with similar bond angles, allowing the fluoroalkene to maintain the overall peptide backbone conformation.
-
Dipole Moment: The C-F bond is highly polarized. The dipole moment of the fluoroalkene can mimic the dipole of the amide's C=O bond, preserving key electrostatic interactions with a biological target.
-
Metabolic Stability: Unlike amide bonds, which are susceptible to cleavage by proteases, the C=C bond of a fluoroalkene is robust and resistant to enzymatic hydrolysis, thereby increasing the in vivo half-life of a drug candidate.
This strategy has been successfully applied in the development of inhibitors for enzymes such as BACE1, which is a key target in Alzheimer's disease research.[1][12] The replacement of a scissile amide bond with a (Z)-fluoro-olefin led to compounds with improved pharmacokinetic properties while retaining high potency.[1]
Safety, Handling, and Toxicology
As a per- and polyfluoroalkyl substance (PFAS), Perfluorohex-1-ene requires careful handling. While specific toxicological data for this compound is limited, general precautions for short-chain PFAS should be observed.
GHS Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Perfluorohex-1-ene is classified with the following hazards[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle Perfluorohex-1-ene in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Toxicology Profile
The toxicology of many specific PFAS compounds is still under investigation. Short-chain PFAS, like Perfluorohex-1-ene, are generally considered to have a lower bioaccumulation potential than their long-chain counterparts. However, they are highly persistent in the environment.[4] It is prudent to treat this compound as potentially toxic and to minimize exposure. Any waste should be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
Perfluorohex-1-ene is a fluorinated building block with a unique and valuable reactivity profile. Its electron-deficient double bond makes it an excellent substrate for nucleophilic and radical additions, providing a gateway to a wide array of more complex fluorinated molecules. For medicinal chemists and drug discovery scientists, its most compelling application is in the synthesis of fluoroalkene-based peptide isosteres, a strategy that has proven effective in overcoming the metabolic instability of traditional peptide drug candidates. By understanding the core principles of its synthesis, reactivity, and handling as outlined in this guide, researchers can effectively and safely harness the potential of this versatile compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69786, Perfluorohex-1-ene. Retrieved from [Link].
- Frohn, M., et al. (2020). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters, 30(17), 127240.
- Aksenov, N. V., et al. (2023). Synthesis of perfluorohex-1-ene homopolymer at ultrahigh pressure. Fluorine Notes, 5(150).
- Burk, M. J., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3978–3981.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5282462, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. Retrieved from [Link].
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Gillard, J., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Konakahara, T. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.
-
ResearchGate. (n.d.). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Retrieved from [Link].
-
Fluorine Notes. (2023). October 2023 — "Synthesis of perfluorohex-1-ene homopolymer at ultrahigh pressure". Retrieved from [Link].
-
Harvard University. (n.d.). Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds. Retrieved from [Link].
-
ResearchGate. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link].
-
ACS Publications. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link].
- National Center for Biotechnology Information. (2024).
-
ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Retrieved from [Link].
-
Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link].
-
ResearchGate. (n.d.). 19F and1H NMR spectra of halocarbons. Retrieved from [Link].
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link].
-
Pharos. (n.d.). 1-Hexene, 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluoro-. Retrieved from [Link].
-
PubMed Central. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link].
-
PubMed Central. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). Free radical addition to olefins. Part 14.—Addition to trifluoromethyl radicals to fluoroethylenes. Retrieved from [Link].
-
Comptes Rendus de l'Académie des Sciences. (2024). Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link].
-
MDPI. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved from [Link].
-
Technical Disclosure Commons. (2023). processes for preparation of 1-perfluorohexyl octane. Retrieved from [Link].
- ACS Publications. (2021). An Investigation of Thermal Air Degradation and Pyrolysis of Per- and Polyfluoroalkyl Substances and Aqueous Film-Forming Foams in Soil. ACS ES&T Engineering.
-
Cosmetic Ingredient Review. (2018). Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. Retrieved from [Link].
-
Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link].
-
MDPI. (2017). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Retrieved from [Link].
-
ResearchGate. (n.d.). Chemical structure and 19 F NMR spectrum of ligand 1, 5-(pentafluoro-l 6 -sulfanyl)-1,3-benzoxazole-2(3H)-thione (a), and ligand 2, 2-bromo-4-(pentafluoro-l 6 -sulfanyl)aniline (b). Retrieved from [Link].
-
ResearchGate. (n.d.). Fluoroalkylsilanes with Embedded Functional Groups as Building Blocks for Environmentally Safer Self-Assembled Monolayers. Retrieved from [Link].
-
Enviro Wiki. (2015). Occurrence and use of highly fluorinated substances and alternatives, Report 7/15. Retrieved from [Link].
Sources
- 1. The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorohex-1-ene | C6F12 | CID 69786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PERFLUOROHEXENE-1 | 755-25-9 [chemicalbook.com]
- 6. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles [mdpi.com]
- 9. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 10. Volume # 5(150), September - October 2023 — "Synthesis of perfluorohex-1-ene homopolymer at ultrahigh pressure" [notes.fluorine1.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
